2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid
Description
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid is a chemical compound that has garnered significant attention due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a fluorobenzoic acid moiety.
Properties
IUPAC Name |
2-[4-(dimethylcarbamoyl)phenyl]-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-18(2)15(19)11-8-6-10(7-9-11)12-4-3-5-13(17)14(12)16(20)21/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIFONLNGTYXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691344 | |
| Record name | 4'-(Dimethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-60-9 | |
| Record name | 4'-(Dimethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid typically involves the following steps:
Formation of the Dimethylaminocarbonyl Group: This step involves the reaction of a suitable precursor with dimethylamine and a carbonyl source under controlled conditions.
Attachment to the Phenyl Ring: The dimethylaminocarbonyl group is then attached to a phenyl ring through a coupling reaction, often facilitated by a catalyst.
Introduction of the Fluorobenzoic Acid Moiety:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminocarbonyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the dimethylaminocarbonyl group.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Various substituted derivatives of the fluorobenzoic acid moiety.
Scientific Research Applications
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylaminocarbonyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The fluorine atom can enhance the compound’s stability and binding affinity through electronic effects.
Comparison with Similar Compounds
- 4-(Dimethylcarbamoyl)phenylboronic acid
- 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
- 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid
Comparison: Compared to similar compounds, 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid is unique due to the presence of the fluorine atom in the benzoic acid moiety
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